molecular formula C6H8N2O B3054961 3,5-Diaminophenol CAS No. 626-46-0

3,5-Diaminophenol

Cat. No.: B3054961
CAS No.: 626-46-0
M. Wt: 124.14 g/mol
InChI Key: WFNVGXBEWXBZPL-UHFFFAOYSA-N
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Description

3,5-Diaminophenol is a chemical compound with the molecular formula C6H8N2O . It is used as a synthetic intermediate for dyes, photographic materials, pharmaceuticals, and agricultural chemicals .


Synthesis Analysis

The synthesis of this compound involves a series of reactions. A hydroquinone derivative is dinitrated to give a dinitro compound. The hydroxyl group of the dinitrated compound is substituted with a halogen and successively the protecting group is deprotected to give a 3,5-dinitro-4-halogen-substituted phenol. The reduction of the nitro group to the amino group of the compound and dehalogenation reaction are carried out to give the objective this compound .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenol group with two amino groups attached at the 3rd and 5th positions . The average mass of the molecule is 124.141 Da .

Scientific Research Applications

Polymerization Catalyst

3,5-Diaminophenol derivatives have been utilized in catalyst systems for polymerization. For example, in the study of ligand tuning on dinuclear indium catalysts, functionalized diaminophenols were investigated as ligands. These complexes catalyzed the polymerization of racemic lactide, with different rates depending on the complex used (Osten et al., 2012).

Electropolymerization

The electropolymerization of diaminophenol derivatives has been studied for the synthesis of polymers. Optimal conditions for the electro-oxidation of 2,3-diaminophenol were determined, and the resulting electrodeposits were characterized using various analytical methods (Valle et al., 2000).

Schiff Base Complexes

Unsymmetrical Tetradentate Schiff Base Complexes derived from 2,3-diaminophenol and various aldehydes have been synthesized. These complexes were coordinated with different metals like Mn(III), Ni(II), and Cu(II), demonstrating the versatility of diaminophenols in coordination chemistry (Ourari et al., 2006).

Fluorescent Probe for Metal Ions

Diaminophenol derivatives have been used as fluorescent probes for metal ions detection. In one study, commercially available 2,3-diaminophenazine acted as a colorimetric and fluorescent probe for selective detection of Cu2+ ions in aqueous medium (Udhayakumari et al., 2014).

Structural Studies

This compound derivatives have been used in structural studies. For instance, the crystal structure of a lamotrigine analog containing a 3,5-diamino group was determined, providing insights into molecular distortions and aromaticity degrees in such compounds (Janes, 1999).

Chemical Synthesis Monitoring

The synthesis processes of compounds like 3,5-Diamino-1,2,4-triazole (DAT) have been monitored using techniques like ATR-IR spectroscopy. This kind of research provides essential insights into the synthesis mechanisms and structural changes during chemical processes (Ma et al., 2017).

Coordination Chemistry

This compound derivatives have been explored in coordination chemistry for creating metal-organic complexes. For example, triorganotin derivatives of 3,5-diaminobenzoate were synthesized, offering insights into different coordination modes and tin environments in these compounds (Tzimopoulos et al., 2009).

Polyimide Synthesis

Diaminophenol derivatives have been used in the synthesis of novel polyimides. For instance, a sulfonated polyimide containing pendant perfluorosulfonic acid groups was synthesized using a diaminophenol derivative, showing potential applications in advanced polymer technologies (Saito et al., 2011).

Properties

IUPAC Name

3,5-diaminophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c7-4-1-5(8)3-6(9)2-4/h1-3,9H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFNVGXBEWXBZPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90436591
Record name Phenol, 3,5-diamino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

626-46-0, 25167-12-8
Record name 3,5-Diaminophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=626-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Diaminophenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025167128
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 3,5-diamino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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